REACTION_CXSMILES
|
C1C=C2C=CC=C(/C=C/C3C=C[N+](C[CH2:20][OH:21])=CC=3)C2=CC=1.[Br-].[NH2:23][C:24]([NH2:26])=[S:25].O.CN1C[CH2:32][CH2:31][C:30]1=[O:34]>>[CH3:20][O:21][C:31]1[C:30](=[O:34])[NH:23][C:24](=[S:25])[NH:26][CH:32]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=[N+](C=C3)CCO.[Br-]
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
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Type
|
FILTRATION
|
Details
|
the resultant solid collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(NC(NC1)=S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.169 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |